
4-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino compound and fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The Fmoc group can be removed under basic conditions to yield the free amino compound.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Typically carried out using piperidine in an organic solvent.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and additives like HOBt are used to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The primary product is the free amino compound.
Coupling Reactions: Peptides with the Fmoc group still attached, which can be further deprotected.
科学研究应用
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under basic conditions, allowing for the subsequent functionalization of the amino group.
相似化合物的比较
Similar Compounds
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry.
属性
分子式 |
C22H16ClNO4 |
|---|---|
分子量 |
393.8 g/mol |
IUPAC 名称 |
3-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16ClNO4/c23-19-11-13(21(25)26)9-10-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
InChI 键 |
FETUUUCJPDVUGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
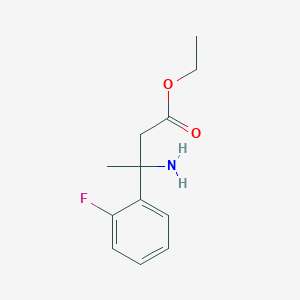
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)

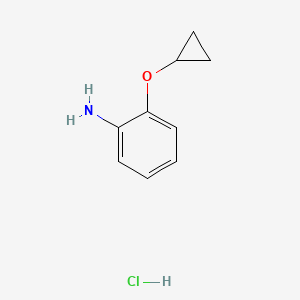
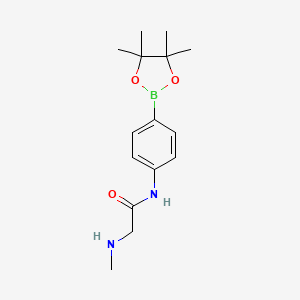
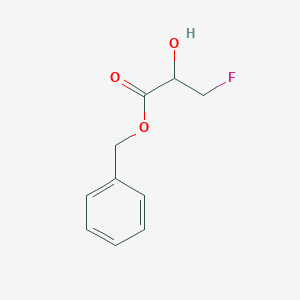
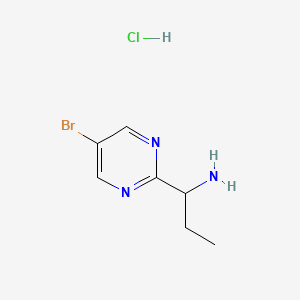
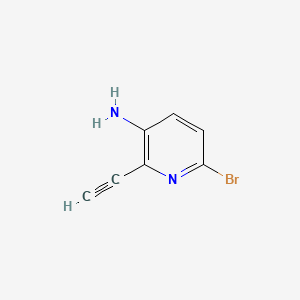
![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)

![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)
